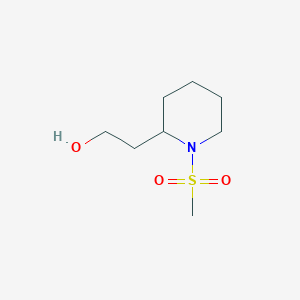

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C₈H₁₇NO₃S and a molecular weight of 207.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and an ethan-1-ol moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of Ethan-1-ol Moiety: The ethan-1-ol moiety is attached through nucleophilic substitution reactions, often using alkyl halides as starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the ethan-1-ol moiety with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing sulfonyl groups, like 2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol, may exhibit antimicrobial properties. The sulfonyl moiety is known to enhance the activity of various antibiotics, making this compound a candidate for further investigation in the development of new antimicrobial agents.

Neurological Research

The piperidine structure in this compound suggests potential applications in neurological research. Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary studies indicate that similar compounds may act as serotonin reuptake inhibitors, which could position this compound as a potential antidepressant.

Case Study 1: Antidepressant Effects

A study evaluated various piperidine derivatives for their impact on serotonin levels. While this compound was not directly tested, its structural similarities to effective compounds suggest it could possess similar antidepressant properties. Further research is warranted to explore its efficacy in animal models of depression.

Case Study 2: Antimicrobial Properties

In vitro studies on sulfonamide-based compounds have demonstrated significant antimicrobial activity against various bacterial strains. The presence of the methanesulfonyl group in this compound may confer similar properties, making it a candidate for development as an antimicrobial agent.

Research Findings and Future Directions

The current body of research surrounding this compound is still emerging. Future studies should focus on:

In Vivo Studies : Conducting comprehensive experiments to evaluate pharmacokinetics and therapeutic potential.

Mechanistic Studies : Elucidating the mechanisms through which this compound affects neurotransmitter systems.

Broader Biological Screening : Investigating its potential antimicrobial properties and other pharmacological effects.

Data Table: Summary of Applications

| Application Area | Potential Effects | Research Status |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | Preliminary findings |

| Neurological Research | Potential antidepressant effects | Under investigation |

| Other Pharmacological Uses | Possible applications in pain management | Requires further study |

Mechanism of Action

The mechanism of action of 2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Methanesulfonylpiperidin-3-yl)ethan-1-ol

- 2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol

- 2-(1-Methanesulfonylpiperidin-5-yl)ethan-1-ol

Uniqueness

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological and chemical properties compared to its analogs.

Biological Activity

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

The compound features a piperidine ring substituted with a methanesulfonyl group and an alcohol functional group, which may influence its interaction with biological targets. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle progression, and their dysregulation is often linked to cancer.

Inhibition of CDK Activity

Research indicates that this compound may effectively inhibit CDK9, a kinase involved in transcription regulation. CDK9 inhibition can lead to decreased phosphorylation of RNA polymerase II (RNAPII), thereby reducing transcriptional activity in cancer cells .

Biological Activity Data

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2 .

- Selectivity Profile : In vitro studies have shown that the compound selectively targets cancerous cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for reducing potential side effects during therapy .

- Combination Therapies : The compound has been evaluated in combination with other chemotherapeutic agents, enhancing overall therapeutic efficacy. For instance, when used alongside traditional chemotherapy drugs, it demonstrated synergistic effects against resistant cancer cell lines .

Properties

IUPAC Name |

2-(1-methylsulfonylpiperidin-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-13(11,12)9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAXMXZYBWMHEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.